3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1537055-83-6
VCID: VC3205077
InChI: InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16)
SMILES: C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Molecular Formula: C10H6ClN3O2
Molecular Weight: 235.62 g/mol

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid

CAS No.: 1537055-83-6

Cat. No.: VC3205077

Molecular Formula: C10H6ClN3O2

Molecular Weight: 235.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid - 1537055-83-6

Specification

CAS No. 1537055-83-6
Molecular Formula C10H6ClN3O2
Molecular Weight 235.62 g/mol
IUPAC Name 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid
Standard InChI InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16)
Standard InChI Key UQGDIGIHECSYSE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Canonical SMILES C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl

Introduction

Structural Characteristics and Physical Properties

The pyridine substituent adds another aromatic nitrogen-containing ring to the structure, which contributes to the compound's ability to engage in hydrogen bonding interactions as a hydrogen bond acceptor. The carboxylic acid group at position 4 of the pyridazine ring introduces acidic properties, with the ability to function as both a hydrogen bond donor and acceptor. This functional group is particularly important for potential interactions with biological targets, as it can form strong hydrogen bonds with complementary groups in protein binding sites.

The physical properties of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid are influenced by its functional groups and structural features. The presence of the carboxylic acid moiety imparts acidic character, with the potential for ionization under physiological conditions. The multiple nitrogen atoms in the heterocyclic rings, along with the chlorine substituent, contribute to the compound's polarity and potential for intermolecular interactions, including dipole-dipole interactions and hydrogen bonding.

Analytical Characterization Techniques

The identification and characterization of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid would involve multiple analytical techniques that provide complementary information about its structure, purity, and properties. These methods are essential for confirming the identity of synthesized compounds and for quality control in research applications.

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation. Proton (¹H) NMR would reveal the pattern of aromatic protons from both the pyridazine and pyridine rings, while carbon (¹³C) NMR would provide information about the carbon framework, including characteristic signals for the carboxylic acid carbon and the aromatic carbons. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would establish connectivity patterns and confirm the substitution arrangement on the heterocyclic rings.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be compared with the calculated value based on the molecular formula C10H6ClN3O2 to confirm the elemental composition. The fragmentation pattern observed in MS/MS experiments can provide additional structural insights, particularly regarding the connectivity of the heterocyclic rings and substituents.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, particularly the carboxylic acid moiety (O-H stretching, C=O stretching) and the aromatic rings (C=C and C=N stretching). This technique provides valuable information about the presence of specific functional groups and can help monitor chemical transformations during synthesis.

Chromatographic methods, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are essential for assessing the purity of the compound and for monitoring reactions during its synthesis. These techniques can be coupled with spectroscopic detectors for enhanced sensitivity and specificity in identifying the target compound and potential impurities.

Table 1 summarizes the key analytical techniques and their applications in characterizing 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid:

Biological and Pharmaceutical Properties

The biological and pharmaceutical properties of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid can be inferred from its structural features and from the activities of related heterocyclic compounds. The search results indicate that the compound's structural framework suggests possible kinase inhibition activity, which could make it a candidate for anticancer drug development. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer.

The multiple nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, potentially interacting with specific residues in protein binding sites. The carboxylic acid group can form hydrogen bonds and ionic interactions with complementary groups in target proteins. These features collectively contribute to the compound's ability to bind to biological targets with specificity and affinity.

Related pyridazine derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. For instance, 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted- triazolo[4,3-b]pyridazines have shown cytotoxic effects against cancer cell lines . These findings suggest that 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid might exhibit similar biological activities, making it a compound of interest for further investigation in pharmaceutical research.

The mechanism of action likely involves interactions with specific enzymes or receptors, facilitated by the compound's structural features. The electron-rich aromatic system provides a platform for π-π interactions with aromatic residues in protein binding sites, while the carboxylic acid group offers hydrogen-bonding capabilities that can enhance binding affinity and specificity. The chlorine substituent might contribute to both the electronic properties of the molecule and its ability to engage in specific interactions with target proteins.

Table 2 presents potential biological activities of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid based on structural features and related compounds:

Potential Biological ActivityStructural BasisSupporting Evidence
Kinase InhibitionHeterocyclic scaffold with hydrogen bonding groupsStructural framework suggests potential for kinase inhibition
Anticancer ActivitySimilarities to cytotoxic pyridazine derivativesRelated compounds show cytotoxic effects against cancer cells
Enzyme InhibitionMultiple interaction sites for protein bindingElectron-rich system and hydrogen bonding capabilities
Potential Receptor BindingRigid heterocyclic core with specific substituent patternStructural features suitable for specific receptor interactions

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid and related compounds provides insights into how structural modifications might influence biological activity. This knowledge is crucial for the rational design of derivatives with improved properties for specific applications .

The pyridazine core serves as the central scaffold and provides rigidity to the molecule. The presence of two adjacent nitrogen atoms creates an electron-deficient system that influences interactions with biological targets. Modifications to this core structure, such as replacement with other heterocycles or alteration of the nitrogen positions, would likely have significant effects on activity and selectivity.

The chlorine substituent at position 3 contributes to the electronic properties and lipophilicity of the molecule. It may engage in halogen bonding interactions with appropriate partners in protein binding sites. Substitution with other halogens (fluorine, bromine, iodine) or different functional groups could modulate these interactions and potentially alter the binding profile of the compound.

The pyridine ring at position 6 introduces another nitrogen-containing heterocycle that can participate in hydrogen bonding and π-π interactions. The position of the nitrogen atom within this ring (meta position in the case of pyridin-3-yl) influences the electronic distribution and the spatial arrangement of potential interaction sites. Variations in the position of this nitrogen or replacement with other aromatic or heteroaromatic groups might significantly affect biological activity.

The carboxylic acid group at position 4 is a key functional group that can participate in hydrogen bonding and ionic interactions. Modifications such as esterification, amide formation, or replacement with bioisosteric groups (e.g., tetrazole, hydroxamic acid) could affect binding affinity, selectivity, and pharmacokinetic properties, potentially leading to derivatives with improved profiles for specific applications.

Related compounds, such as the triazoles derived from 6-chloropyridazin-3-yl hydrazones, have shown enhanced cytotoxic activities compared to their precursors. Specifically, compounds 4f, 4j, and 4q exhibited potent cytotoxicity, suggesting that incorporation of a triazole ring into the pyridazine scaffold might enhance anticancer activity . These findings could guide the design of novel derivatives of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid with improved properties.

Applications in Research and Drug Discovery

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid has several potential applications in research and drug discovery, primarily stemming from its structural features and potential biological activities. As a compound with possible kinase inhibition properties, it could serve as a chemical probe or a starting point for the development of more potent and selective inhibitors.

In medicinal chemistry, the compound could function as a lead structure for the development of novel therapeutic agents. Through systematic structural modifications based on structure-activity relationship studies, researchers could potentially develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The carboxylic acid group provides a convenient handle for chemical derivatization, enabling the synthesis of various analogs through esterification, amidation, or other transformations.

The compound might also serve as a valuable tool for biological research, particularly in studies aimed at understanding the roles of specific kinases in cellular processes and disease mechanisms. If it exhibits selective inhibition of particular kinases, it could be used to probe the functions of these enzymes and to investigate downstream signaling pathways.

Table 3 outlines potential research applications of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid:

Research ApplicationDescriptionPotential Impact
Lead Compound for Drug DiscoveryStarting point for developing novel therapeutic agentsIdentification of new drug candidates with improved properties
Chemical ProbeTool for studying biological systems and processesEnhanced understanding of enzyme functions and disease mechanisms
Structure-Activity Relationship StudiesTemplate for systematic structural modificationsDevelopment of optimized compounds with desired properties
Scaffold for Library SynthesisCore structure for generating compound librariesExploration of chemical space for identifying bioactive molecules
Biological Assay DevelopmentStandard compound for developing new assaysValidation and optimization of screening methods

The development of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid and its derivatives for these applications would require multidisciplinary efforts involving synthetic chemistry, computational modeling, biological screening, and medicinal chemistry optimization. The compound's designation for research use only indicates its current status as a tool for investigation rather than a therapeutic agent, highlighting the need for further studies to fully characterize its properties and potential applications.

Challenges and Future Research Directions

Despite the potential of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid as a research tool and a lead compound for drug discovery, several challenges and opportunities for future research remain to be addressed. Understanding these challenges is essential for maximizing the utility of this compound and for guiding future investigations in this area.

One significant challenge is the limited information available about the specific biological activities of this compound. While its structural features suggest possible kinase inhibition activity, comprehensive studies on its interactions with specific targets, its selectivity profile, and its efficacy in relevant biological systems are needed to fully understand its potential applications. Future research should include detailed biochemical and cellular assays to characterize its biological properties.

The synthesis of the compound might present challenges in terms of regioselectivity, functional group compatibility, and scalability. Developing efficient and practical synthetic routes that allow for the preparation of the compound and its derivatives in sufficient quantities for biological evaluation would be an important area for future research. This could involve exploring alternative synthetic methodologies, optimizing reaction conditions, and implementing green chemistry principles to minimize environmental impact .

The physicochemical properties of the compound, particularly its solubility, stability, and permeability, might affect its usefulness in biological studies. The carboxylic acid group, while providing important interaction capabilities, might also limit cell permeability due to its charged nature under physiological conditions. Research into prodrug approaches or bioisosteric replacements could address these limitations and potentially lead to derivatives with improved drug-like properties.

Table 4 presents key challenges and future research directions related to 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid:

ChallengeDescriptionFuture Research Direction
Limited Biological Activity DataIncomplete understanding of specific targets and mechanismsComprehensive screening against kinase panels and other targets
Synthetic AccessibilityPotential difficulties in efficient and scalable synthesisDevelopment of improved synthetic routes with higher yields
Physicochemical LimitationsPossible issues with solubility, stability, or permeabilityDesign of derivatives with optimized drug-like properties
Structure-Activity Relationship GapsIncomplete understanding of how structural features affect activitySystematic modification studies to establish detailed SAR
Target SelectivityPotential for off-target effects due to structural similarities with other compoundsDevelopment of more selective derivatives through rational design

Future research efforts could focus on the design and synthesis of a library of derivatives with modifications at various positions to establish a comprehensive structure-activity relationship. This would involve variations in the halogen substituent, the heterocyclic scaffold, the position and nature of the carboxylic acid group, and the aromatic substituent. Computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, could provide insights into the binding modes and interactions of the compound with potential targets .

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